tert-Butyl-4-chloro-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

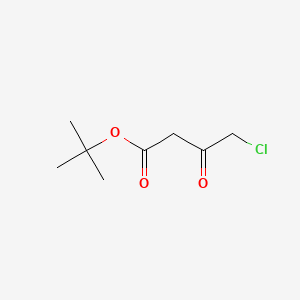

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-8(2,3)12-7(11)4-6(10)5-9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOUIKQENBFPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996051 | |

| Record name | tert-Butyl 4-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74530-56-6 | |

| Record name | 1,1-Dimethylethyl 4-chloro-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74530-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-chloro-3-oxobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074530566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-chloro-3-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl-4-chloro-3-oxobutanoate in Drug Development

CAS Number: 74530-56-6

This technical guide provides an in-depth overview of tert-butyl-4-chloro-3-oxobutanoate, a key chemical intermediate in the synthesis of various pharmaceuticals, particularly β-lactam antibiotics. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a combustible liquid that requires sealed storage away from moisture, ideally at 4°C. It is a crucial building block in organic synthesis, valued for its reactive functional groups that allow for the construction of complex molecular architectures.

| Property | Value | Source |

| CAS Number | 74530-56-6 | [1] |

| Molecular Formula | C₈H₁₃ClO₃ | |

| Molecular Weight | 192.64 g/mol | N/A |

| Appearance | Liquid | |

| Boiling Point | 230.5 ± 15.0 °C at 760 mmHg | |

| Flash Point | 87 °C | |

| Purity | ≥ 95% | |

| Storage Temperature | 4°C |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the chlorination of tert-butyl acetoacetate and the esterification of 4-chloro-3-oxobutanoic acid with tert-butanol.

Experimental Protocol: Synthesis via Chlorination of tert-Butyl Acetoacetate

This method involves the direct chlorination of the α-carbon to the ester group in tert-butyl acetoacetate.

Materials:

-

tert-Butyl acetoacetate

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tert-butyl acetoacetate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the stirred solution. Maintain the temperature below 5°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis Pathway Diagram

Caption: Synthetic routes to this compound.

Role in Pharmaceutical Synthesis: β-Lactam Antibiotics

This compound is a pivotal precursor in the synthesis of β-lactam antibiotics, a class of drugs that includes penicillins, cephalosporins, and carbapenems.[1] These antibiotics are characterized by a four-membered lactam ring, which is crucial for their antibacterial activity.

The general synthetic strategy involves the reaction of a β-amino acid derivative with a coupling agent or the [2+2] cycloaddition of a ketene with an imine (Staudinger synthesis).[2][3][4] The chloro- and keto-functionalized backbone of this compound provides the necessary reactive sites for the construction of the β-lactam ring and subsequent modifications to generate a diverse range of antibiotic analogues.

Experimental Protocol: Synthesis of a β-Lactam Ring (Staudinger Cycloaddition)

This protocol outlines a general procedure for the synthesis of a β-lactam ring using a derivative of this compound.

Materials:

-

A ketene precursor (derived from the corresponding acyl chloride)

-

An imine (Schiff base)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the imine in anhydrous dichloromethane.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

In a separate flask, prepare the ketene in situ by reacting the acyl chloride precursor with triethylamine in anhydrous dichloromethane at 0°C.

-

Slowly add the freshly prepared ketene solution to the cold imine solution via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.

Reaction Pathway Diagram

References

In-Depth Technical Guide: tert-Butyl-4-chloro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-4-chloro-3-oxobutanoate is a chemical compound that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a reactive β-keto ester and a primary chloride, makes it a versatile building block for the construction of more complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methods, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a liquid at room temperature with a boiling point of approximately 230.5 ± 15.0 °C at 760 mmHg.[1] It should be stored at 4°C in a sealed container, protected from moisture.[1] The compound is classified as a skin and eye irritant.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 192.64 g/mol | [2][3][4][5] |

| Molecular Formula | C₈H₁₃ClO₃ | [3][4][5] |

| CAS Number | 74530-56-6 | [3] |

| Boiling Point | 230.5 ± 15.0 °C at 760 mmHg | [1] |

| Flash Point | 87 °C | [1] |

| Purity | Typically ≥95% | [1] |

| Physical Form | Liquid | [1] |

| Storage Temperature | 4°C | [1] |

Synthesis and Experimental Protocols

While detailed, step-by-step synthetic procedures for this compound are not extensively documented in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles. The synthesis would likely involve the acylation of a tert-butyl acetate enolate or a related species with a chloroacetyl derivative.

A plausible synthetic workflow is outlined below:

General Experimental Protocol for Synthesis:

-

Reaction Setup: A solution of tert-butyl acetoacetate in a suitable aprotic solvent (e.g., dichloromethane) is cooled in an ice bath.

-

Chlorination: A chlorinating agent, such as sulfuryl chloride, is added dropwise to the cooled solution while stirring. The reaction progress is monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Workup: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure this compound.

Analytical and Purification Methods

The purity of this compound is crucial for its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity and for the isolation of impurities in preparative separation.

Illustrative HPLC Method:

-

Column: A reverse-phase C18 column is appropriate for this analysis.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) can be used.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) would be effective.

This method is scalable and can be adapted for preparative chromatography to obtain high-purity material.

Applications in Drug Development

This compound is a key starting material in the synthesis of various pharmaceutical compounds. Its utility is exemplified by its role in the preparation of precursors for antibiotics. For instance, the related compound, ethyl 4-chloro-3-oxobutanoate, is a precursor to ethyl (R)-4-chloro-3-hydroxybutyrate, a versatile chiral building block for many pharmaceuticals.

The biotransformation of ethyl 4-chloro-3-oxobutanoate to its corresponding hydroxy ester is achieved through enzymatic reduction. A similar biocatalytic reduction could potentially be applied to this compound to generate chiral intermediates for drug synthesis.

The following diagram illustrates the potential role of this compound as a synthetic intermediate in a drug development context.

Due to its nature as a synthetic intermediate, this compound is not known to be directly involved in biological signaling pathways. Its significance lies in its ability to be transformed into biologically active molecules. The tert-butyl group, in general, is a common moiety in many drugs and can influence their metabolic stability and potency.

References

- 1. This compound CAS#: 74530-56-6 [m.chemicalbook.com]

- 2. This compound | 74530-56-6 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. tert-Butyl 4-chloro-3-oxobutyrate | C8H13ClO3 | CID 2724514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 3-chloro-4-oxobutanoate | C8H13ClO3 | CID 133062883 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of tert-Butyl-4-chloro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tert-Butyl-4-chloro-3-oxobutanoate, a key intermediate in the synthesis of various pharmaceuticals, including β-lactam antibiotics. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. Below is a summary of its key physical properties.

| Property | Value | Data Type |

| Molecular Formula | C₈H₁₃ClO₃ | - |

| Molecular Weight | 192.64 g/mol | Computed[1][2] |

| Physical Form | Liquid | Experimental[3] |

| Boiling Point | 230.5 ± 15.0 °C at 760 mmHg | Experimental[3] |

| Melting Point | Not available | - |

| Density | Not available (experimentally) | - |

| Solubility | Not available (experimentally) | - |

| Flash Point | 87 °C | Experimental[3] |

| Refractive Index | Not available | - |

| CAS Number | 74530-56-6 | - |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for key experiments.

Molecular Weight Determination by Mass Spectrometry

Objective: To determine the exact molecular mass of this compound.

Methodology: A high-resolution mass spectrometer (e.g., GC-Q-TOF) is utilized. The sample is introduced into the instrument, typically via a gas chromatograph for separation from any impurities. The molecules are then ionized, commonly using electron ionization (EI). The ionized molecules and their fragments are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The molecular ion peak will correspond to the molecular weight of the compound.

Boiling Point Determination

Objective: To determine the temperature at which this compound transitions from a liquid to a gas at a specific pressure.

Methodology: The boiling point is determined using a distillation apparatus. A sample of the compound is placed in a distillation flask with a boiling chip. The flask is heated, and the temperature is monitored with a thermometer placed at the vapor-liquid equilibrium point. The temperature at which a steady stream of distillate is collected is recorded as the boiling point at the measured atmospheric pressure. For more accurate determinations, a vacuum distillation setup can be used to measure the boiling point at reduced pressures.

Density Measurement

Objective: To determine the mass per unit volume of this compound.

Methodology: A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is used for accurate density measurement.

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample, and the stopper is inserted, allowing excess liquid to escape through the capillary, ensuring a constant volume.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Melting Point Determination

Objective: To determine the temperature at which this compound transitions from a solid to a liquid. As it is a liquid at room temperature, this would involve cooling the substance until it solidifies.

Methodology: A sample is cooled in a suitable apparatus (e.g., a cold stage microscope or a differential scanning calorimeter). The temperature at which the first signs of melting are observed upon slow warming is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Methodology: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, acetone) at a constant temperature. The mixture is stirred until equilibrium is reached. If the compound dissolves completely, more is added until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then determined analytically (e.g., by spectroscopy or chromatography) to quantify its solubility.

Synthetic Workflow: Intermediate for β-Lactam Antibiotics

This compound is a valuable building block in the synthesis of β-lactam antibiotics, such as cephalosporins.[4] The following diagram illustrates a generalized workflow for the synthesis of a key cephalosporin intermediate.

Caption: Generalized synthetic pathway for a cephalosporin intermediate.

References

- 1. tert-Butyl 4-chloro-3-oxobutyrate | C8H13ClO3 | CID 2724514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-chloro-4-oxobutanoate | C8H13ClO3 | CID 133062883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-chloro-3-oxobutanoate | 74530-56-6 [sigmaaldrich.com]

- 4. This compound | 74530-56-6 [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl-4-chloro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl-4-chloro-3-oxobutanoate, a key chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its chemical structure, physicochemical properties, synthetic protocols, and applications, with a focus on its role as a precursor to chiral building blocks.

Chemical Identity and Structure

This compound is a functionalized β-keto ester. The structure incorporates a bulky tert-butyl ester group, which can serve as a protecting group and influence the molecule's reactivity, and a reactive chloromethyl ketone moiety, making it a versatile synthetic building block.

IUPAC Name: tert-butyl 4-chloro-3-oxobutanoate[1] CAS Number: 74530-56-6[1] Molecular Formula: C₈H₁₃ClO₃[1] Synonyms: tert-butyl 4-chloroacetoacetate, t-butyl 4-chloro-3-oxobutanoate, 4-Chloro-3-oxobutyric acid tert-butyl ester[1]

The structural formula is presented below:

Figure 1: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and predicted spectroscopic properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| Molecular Weight | 192.64 g/mol | [1][2] |

| Exact Mass | 192.0553220 Da | [1] |

| Physical Form | Liquid | |

| Boiling Point | 230.5 ± 15.0 °C at 760 mmHg (Predicted) | |

| Flash Point | 87 °C (Predicted) | |

| Density | 1.112 g/cm³ (Predicted) | |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Note: Some physical properties are computationally predicted and should be confirmed experimentally.

Spectroscopic Data (Predicted)

While experimental spectra are not widely available in public repositories, the following data is predicted based on the chemical structure and analysis of similar compounds.

-

¹H NMR (CDCl₃, 500 MHz):

-

δ 4.25 (s, 2H, -C(=O)CH₂Cl)

-

δ 3.55 (s, 2H, -OC(=O)CH₂C(=O)-)

-

δ 1.48 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 125 MHz):

-

δ 201.5 (C=O, ketone)

-

δ 166.0 (C=O, ester)

-

δ 83.0 (-OC (CH₃)₃)

-

δ 49.5 (-O(C=O)CH₂ -)

-

δ 46.0 (-CH₂ Cl)

-

δ 28.0 (-C(CH₃ )₃)

-

-

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

~2980 (C-H stretch, sp³)

-

~1745 (C=O stretch, ester)

-

~1725 (C=O stretch, ketone)

-

~1150 (C-O stretch, ester)

-

~760 (C-Cl stretch)

-

-

Mass Spectrometry (EI):

-

Predicted prominent fragments include loss of the tert-butyl group (m/z 57) and subsequent fragmentations of the chloro-acetoacetyl moiety.

-

Synthesis and Reactivity

This compound is typically synthesized through the acylation of a tert-butyl ester precursor. A plausible laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis via Acylation

This protocol describes a general method for the synthesis of β-keto esters, adapted for this specific target.

Objective: To synthesize this compound from tert-butyl acetate and chloroacetyl chloride.

Reaction Scheme:

-

Deprotonation of tert-butyl acetate to form a lithium enolate.

-

Acylation of the enolate with chloroacetyl chloride.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

tert-Butyl acetate

-

Chloroacetyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL) and diisopropylamine (1.2 equivalents).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

Add tert-butyl acetate (1.0 equivalent) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete formation of the ester enolate.

-

In a separate flask, prepare a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous THF.

-

Add the chloroacetyl chloride solution dropwise to the enolate solution at -78 °C. The reaction is typically rapid. Monitor by thin-layer chromatography (TLC).

-

After the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

The primary application of this compound in drug development is as a precursor for the synthesis of chiral β-hydroxy esters. These chiral molecules are valuable intermediates for a wide range of pharmaceuticals. The asymmetric reduction of the ketone moiety is a critical step to introduce chirality.

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol is based on established procedures for the asymmetric reduction of the analogous ethyl ester, which is directly applicable to the tert-butyl ester for producing chiral alcohols. This green chemistry approach offers high enantioselectivity.

Objective: To synthesize tert-butyl (R)-4-chloro-3-hydroxybutanoate via enzymatic reduction.

Materials:

-

This compound

-

Recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., from Burkholderia gladioli) and a glucose dehydrogenase (GDH) for cofactor regeneration.

-

D-Glucose (for cofactor regeneration)

-

NADP⁺ (catalytic amount)

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a suspension of the recombinant whole cells (e.g., 0.1 g dry cell weight) in 20 mL of potassium phosphate buffer (100 mM, pH 6.5).

-

To this suspension, add D-glucose (3 equivalents relative to substrate) and a catalytic amount of NADP⁺ (e.g., 1 µmol/mmol substrate).

-

Add this compound (1 equivalent, e.g., 100 mM final concentration).

-

Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation (e.g., 200 rpm).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine conversion and enantiomeric excess (e.e.).

-

Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 2 volumes).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude chiral alcohol.

-

If necessary, purify the product by column chromatography.

Visualized Synthetic Workflow

The following diagram illustrates the key biocatalytic process of converting the prochiral β-keto ester into a valuable chiral building block, highlighting the role of the enzymes involved.

Caption: Biocatalytic asymmetric reduction of a prochiral keto ester.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[1].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].

Always consult the Safety Data Sheet (SDS) from the supplier before use. Store in a cool, dry place away from incompatible materials.

References

An In-depth Technical Guide to the Reactivity Profile of tert-Butyl-4-chloro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl-4-chloro-3-oxobutanoate is a versatile trifunctional chemical intermediate of significant interest in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive α-chloro ketone, an active methylene group, and a sterically hindered tert-butyl ester, provides a platform for a diverse range of chemical transformations. This technical guide offers a comprehensive overview of the reactivity profile of this compound, presenting key reactions, detailed experimental protocols, and quantitative data to facilitate its effective utilization in research and development.

Core Reactivity Profile

The reactivity of this compound is primarily centered around three key functional areas: the electrophilic C4 carbon, the acidic protons on the C2 methylene group, and the carbonyl groups of the ketone and the ester.

Table 1: Key Reactive Sites and Expected Transformations

| Reactive Site | Functional Group | Expected Reactions |

| C4 | α-Chloroketone | Nucleophilic Substitution (SN2) |

| C2 | Active Methylene | Alkylation, Condensation (e.g., Knoevenagel) |

| C3 | Ketone | Reduction, Nucleophilic Addition |

| C1 | tert-Butyl Ester | Hydrolysis (under specific conditions) |

Reactions at the C4 Position: Nucleophilic Substitution

The primary alkyl chloride at the C4 position is susceptible to nucleophilic substitution, typically proceeding via an SN2 mechanism. This allows for the introduction of a wide variety of functional groups.

Hantzsch Thiazole Synthesis

A prominent application of the α-chloro ketone moiety is in the Hantzsch thiazole synthesis. Reaction with a thioamide, such as thiourea, leads to the formation of a 2-aminothiazole ring, a common scaffold in many biologically active molecules.

Caption: Hantzsch synthesis of a thiazole derivative.

Experimental Protocol: Synthesis of tert-Butyl 2-amino-4-hydroxythiazole-5-carboxylate (General Procedure)

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Thiourea: Add thiourea (1 to 1.2 equivalents) to the solution.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure. The residue is then treated with a base, such as aqueous sodium bicarbonate, to neutralize any hydrochloride salt formed and to facilitate the precipitation of the free base.

-

Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Nucleophilic Substitution Reactions at C4 (Analogous Examples)

| Nucleophile | Product | Reagents & Conditions | Yield (%) |

| N-(2-hydroxyethyl)phthalimide | Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate | Sodium hydride, THF, -10°C | Not specified |

| Cyanide | Methyl 4-cyano-3-oxobutanoate | Potassium cyanide, Methanol, 40°C, 8h | Not specified |

Note: These examples utilize the corresponding ethyl or methyl esters, but the reactivity is expected to be similar for the tert-butyl ester.

Reactions at the C2 Position: Active Methylene Group

The methylene protons at the C2 position are acidic due to the presence of two flanking carbonyl groups, allowing for enolate formation and subsequent reactions such as alkylations and condensations.

Knoevenagel Condensation

The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones, catalyzed by a weak base. This reaction is a powerful tool for carbon-carbon bond formation.

Caption: Knoevenagel condensation workflow.

Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes (General Procedure for Ethyl Ester) .[1]

-

Reactant Mixture: In a reaction vessel, combine ethyl 4-chloro-3-oxobutanoate (1 equivalent), an aromatic aldehyde (1 equivalent), and an ionic liquid (e.g., [bmim][NTf2]) as the solvent.

-

Catalyst Addition: Add a catalytic amount of morpholine (e.g., 10 mol%) and acetic acid.

-

Reaction: Stir the mixture at room temperature for 0.5 to 2 hours. Monitor the reaction by TLC.

-

Work-up: After completion, extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are dried and concentrated. The crude product can be purified by column chromatography on silica gel.

Table 3: Knoevenagel Condensation of Ethyl 4-chloro-3-oxobutanoate with Aromatic Aldehydes.[1]

| Aromatic Aldehyde | Yield (%) |

| 4-Chlorobenzaldehyde | 84 |

| 4-Methoxybenzaldehyde | 75 |

| 2-Thiophenecarboxaldehyde | 68 |

| 2-Furaldehyde | 65 |

| Benzaldehyde | 53 |

| Piperonal | 44 |

Reactions at the C3 Position: Ketone Reduction

The ketone at the C3 position can be selectively reduced to a secondary alcohol using mild reducing agents, leaving the ester group intact. This transformation is crucial for the synthesis of chiral building blocks.

Experimental Protocol: Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate .[2]

While a specific protocol for the tert-butyl ester was not found, the enzymatic reduction of the analogous ethyl ester provides a valuable reference.

-

Biocatalyst Preparation: Whole cells of a suitable microorganism (e.g., Candida magnoliae) are used as the biocatalyst.

-

Reaction Medium: The reaction is often performed in a two-phase system (e.g., water/n-butyl acetate) to reduce substrate inhibition.

-

Reaction Conditions: The reaction mixture, containing the substrate, biocatalyst, and a glucose source (as a cofactor regenerating system), is incubated at a controlled temperature (e.g., 35°C).

-

Substrate Feeding: A dropwise substrate feeding strategy is often employed to maintain a low substrate concentration and improve yield.

-

Work-up and Isolation: After the reaction, the product is extracted from the organic phase, which is then dried and concentrated to yield the corresponding alcohol.

Stability of the tert-Butyl Ester Group

The tert-butyl ester group is known for its stability under basic conditions, which allows for a wide range of reactions to be performed on other parts of the molecule without affecting the ester. However, it is readily cleaved under acidic conditions, often at room temperature or with gentle heating, to yield the corresponding carboxylic acid and isobutylene. This property makes it an excellent protecting group for carboxylic acids.

Summary of Reactivity

The following diagram summarizes the key reactive pathways of this compound.

Caption: Overview of this compound reactivity.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct reactive sites allow for a predictable and sequential introduction of various functionalities, making it a key intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical industry. This guide provides a foundational understanding of its reactivity, supported by experimental insights, to aid researchers in harnessing the full synthetic potential of this important compound.

References

Synthesis of tert-Butyl-4-chloro-3-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-4-chloro-3-oxobutanoate is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients. Its bifunctional nature, featuring both a β-ketoester moiety and a reactive alkyl chloride, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of a common and effective two-step synthesis route, beginning with the formation of tert-butyl acetoacetate, followed by its chlorination. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the safe and efficient laboratory-scale synthesis of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 74530-56-6 |

| Molecular Formula | C₈H₁₃ClO₃ |

| Molecular Weight | 192.64 g/mol |

| Appearance | Liquid |

| Boiling Point | 230.5±15.0 °C at 760 mmHg[1] |

| Flash Point | 87 °C[1] |

| Storage Temperature | 4 °C, sealed, away from moisture[1] |

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, tert-butyl acetoacetate, from the reaction of diketene with tert-butanol. The subsequent step is the chlorination of the active methylene group of the tert-butyl acetoacetate to yield the final product.

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl Acetoacetate

This procedure is adapted from a well-established method for the preparation of tert-butyl acetoacetate.[2]

Materials:

-

tert-Butyl alcohol (1.07 moles)

-

Diketene (1.14 moles) [Caution: Toxic and lachrymatory ]

-

Anhydrous sodium acetate (4.8 mmoles)

Equipment:

-

500-mL three-necked flask

-

Sealed mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Short path distillation apparatus

Procedure:

-

Equip a 500-mL three-necked flask with a sealed mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a thermometer.

-

Charge the flask with tert-butyl alcohol (1.07 moles).

-

Heat the flask using a heating mantle until the temperature of the alcohol reaches 80-85 °C. Once the temperature is reached, remove the heating mantle.

-

With stirring, add anhydrous sodium acetate (4.8 mmoles) to the flask.

-

Add diketene (1.14 moles) dropwise from the dropping funnel over a period of 2.5 hours. The temperature will initially drop to 60-70 °C and then slowly rise to 110-115 °C.

-

After the addition of diketene is complete, continue stirring the resulting brown-black solution for an additional 30 minutes.

-

Immediately distill the product under reduced pressure through a short column.

-

Collect the fraction boiling at 85 °C/20 mmHg.

Expected Yield:

The reported yield for this procedure is typically high, though a specific quantitative yield is not provided in the reference.

Step 2: Chlorination of tert-Butyl Acetoacetate

Materials:

-

tert-Butyl acetoacetate (1 mole)

-

Sulfuryl chloride (1 mole) [Caution: Corrosive and reacts violently with water ]

-

Anhydrous dichloromethane (or other suitable inert solvent)

Equipment:

-

Three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubber

-

Thermometer

-

Cooling bath (ice-water or other)

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl and SO₂).

-

Charge the flask with tert-butyl acetoacetate (1 mole) and a suitable volume of anhydrous dichloromethane.

-

Cool the flask to 0-5 °C using a cooling bath.

-

Slowly add sulfuryl chloride (1 mole) dropwise from the dropping funnel while maintaining the temperature between 0-10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred mixture of ice and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by vacuum distillation.

Expected Yield:

Yields for such chlorination reactions can vary but are often in the range of 70-90% based on similar transformations.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Diketene is toxic and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sulfuryl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate PPE must be worn.

-

The chlorination reaction is exothermic and produces corrosive gases (HCl and SO₂). Proper temperature control and a gas scrubbing system are essential.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide outlines a reliable two-step synthesis of this compound. By following the detailed experimental protocols and adhering to the safety precautions, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. The provided data and visualizations serve as a practical resource for laboratory work.

References

An In-Depth Technical Guide to tert-Butyl-4-chloro-3-oxobutanoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl-4-chloro-3-oxobutanoate, a key intermediate in the synthesis of various pharmaceuticals. This document details its history, chemical and physical properties, established and potential synthetic routes, and its significant role in medicinal chemistry, particularly in the development of β-lactam antibiotics.

Introduction and Historical Context

While a singular "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its emergence is intrinsically linked to the advancements in antibiotic research and development, specifically in the structural modification of cephalosporins and penicillins. The need for versatile building blocks to create more potent and broad-spectrum antibiotics spurred the development of various α-halo-β-keto esters. This compound, with its reactive α-chloro ketone and the sterically hindering tert-butyl ester group, proved to be a valuable synthon for introducing specific side chains onto the β-lactam core, a critical step in tuning the biological activity of these life-saving drugs. Its history, therefore, is one of industrial and medicinal chemistry innovation rather than a single moment of academic discovery.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its handling, reaction optimization, and purification. Below is a compilation of its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74530-56-6 | [1][2][3] |

| Molecular Formula | C₈H₁₃ClO₃ | [2][3] |

| Molecular Weight | 192.64 g/mol | [2] |

| Appearance | Clear Yellow Oil | [4] |

| Boiling Point | 230.5 ± 15.0 °C (Predicted) | [4] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.58 ± 0.46 (Predicted) | [4] |

| Storage Temperature | Refrigerator, under inert atmosphere | [4] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [4] |

Table 2: Spectroscopic Data of this compound and its Precursor

| Spectrum Type | Compound | Key Signals/Features | Source |

| ¹H NMR | This compound | Data not explicitly detailed in search results, but a spectrum is available. | [5] |

| ¹³C NMR | tert-Butyl chloroacetate (Precursor) | Signals at various chemical shifts are available. | [6] |

| IR | tert-Butyl chloroacetate (Precursor) | Characteristic ester and C-Cl stretching frequencies are available. | [7][8] |

| Mass Spectrometry | tert-Butyl acetoacetate (Precursor) | GC-MS data available. | [9] |

Synthesis and Experimental Protocols

The primary and most direct route to this compound involves the α-chlorination of its precursor, tert-butyl acetoacetate. The synthesis of the precursor itself is a critical first step.

Synthesis of the Precursor: tert-Butyl Acetoacetate

The industrial synthesis of tert-butyl acetoacetate typically involves the reaction of diketene with tert-butanol.

Caption: Synthesis of tert-Butyl Acetoacetate from Diketene and tert-Butanol.

Experimental Protocol: Synthesis of tert-Butyl Acetoacetate

This protocol is based on a patented industrial method[10].

-

Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add tert-butanol.

-

Catalyst Addition: Introduce a catalytic amount of a suitable tertiary amine, such as 4-(tertiary amino)pyridine.

-

Diketene Addition: Heat the mixture and add diketene dropwise while maintaining the reaction temperature.

-

Reaction Monitoring: Monitor the reaction progress by spectroscopic methods (e.g., IR to observe the disappearance of the diketene ketene signal).

-

Workup: After the reaction is complete, the product can be purified by distillation under reduced pressure.

Synthesis of this compound

The chlorination of tert-butyl acetoacetate at the α-position yields the target compound.

Caption: Chlorination of tert-Butyl Acetoacetate to yield the target compound.

Experimental Protocol: Synthesis of this compound

While a specific, detailed, and publicly available protocol for this exact transformation is scarce, the following is a generalized procedure based on common organic chemistry practices for α-halogenation of β-keto esters.

-

Reaction Setup: In a reaction flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve tert-butyl acetoacetate in a suitable inert solvent (e.g., dichloromethane, diethyl ether).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Chlorinating Agent Addition: Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the stirred solution. The reaction is typically exothermic, and the temperature should be carefully controlled.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Role in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of numerous cephalosporin antibiotics[1]. These antibiotics function by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. The structural modifications enabled by this intermediate can enhance the antibiotic's spectrum of activity, improve its resistance to β-lactamases, and alter its pharmacokinetic properties.

Caption: Workflow from intermediate synthesis to biological evaluation of new antibiotics.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern medicine. While its discovery may not be marked by a single seminal publication, its importance is evident in the numerous patents and research articles that utilize it as a key building block for life-saving antibiotics. The synthetic routes and data presented in this guide offer a foundational understanding for researchers and professionals in the field, paving the way for the development of new and more effective therapeutic agents. The continued exploration of its chemistry and applications will undoubtedly contribute to the ongoing battle against infectious diseases.

References

- 1. This compound | 74530-56-6 [chemicalbook.com]

- 2. tert-Butyl 4-chloro-3-oxobutyrate | C8H13ClO3 | CID 2724514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound CAS#: 74530-56-6 [m.chemicalbook.com]

- 5. This compound(74530-56-6) 1H NMR spectrum [chemicalbook.com]

- 6. tert-Butyl chloroacetate(107-59-5) 13C NMR [m.chemicalbook.com]

- 7. tert-Butyl chloroacetate(107-59-5) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Tert-butyl acetoacetate | C8H14O3 | CID 15538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]

Key Reactive Sites in tert-Butyl-4-chloro-3-oxobutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl-4-chloro-3-oxobutanoate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the development of pharmaceuticals. Its utility as a synthetic building block stems from the presence of multiple reactive sites, allowing for a diverse range of chemical transformations. This technical guide provides a detailed exploration of the key reactive sites of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including antibiotics like cephalosporins and penicillin derivatives.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The table below summarizes key properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃ClO₃ | [2] |

| Molecular Weight | 192.64 g/mol | [2] |

| Boiling Point | 230.5 ± 15.0 °C at 760 mmHg | [3] |

| Density | 1.115 ± 0.06 g/cm³ | [3] |

| Flash Point | 87 °C | |

| Storage Temperature | 4 °C, under inert atmosphere |

Core Reactive Sites and Their Chemical Behavior

The reactivity of this compound is governed by the interplay of its functional groups: a β-keto ester system and an α-chloro ketone moiety. This unique arrangement gives rise to several key reactive sites, which can be selectively targeted under specific reaction conditions.

The Acidic α-Hydrogens (C2)

The methylene protons situated between the ketone and ester carbonyl groups (C2) are significantly acidic due to the electron-withdrawing nature of both carbonyls, which stabilize the resulting conjugate base (enolate) through resonance.

Enolate Formation:

In the presence of a suitable base, this compound is readily deprotonated to form a nucleophilic enolate. The choice of base and reaction conditions can influence the regioselectivity of enolate formation, although in this case, the C2 protons are the most acidic.

-

Experimental Protocol: Enolate Generation for Alkylation

-

To a solution of this compound in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), cooled to an appropriate temperature (e.g., 0 °C or -78 °C), is added a slight molar excess of a base.

-

Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium carbonate (K₂CO₃).

-

The mixture is stirred for a period of 30 to 60 minutes to ensure complete formation of the enolate.

-

Alkylation of the Enolate:

The generated enolate is a potent nucleophile and readily participates in Sₙ2 reactions with various electrophiles, most commonly alkyl halides. This allows for the introduction of a wide range of substituents at the C2 position.

-

Experimental Protocol: C-Alkylation with an Alkyl Halide

-

Following the formation of the enolate as described above, the desired alkyl halide (e.g., methyl iodide, ethyl bromide) is added dropwise to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude α-alkylated product, which can be further purified by column chromatography or distillation.

-

A study on the related methyl 4-chloro-3-oxobutanoate demonstrated that in the presence of potassium carbonate in DMSO, the molecule can undergo self-condensation followed by O-alkylation with dibromoalkanes.[4] This highlights a potential competing reaction pathway to consider.

The Electrophilic Ketone Carbonyl (C3)

The ketone carbonyl at the C3 position is a primary site for nucleophilic attack, most notably in reduction reactions.

Reduction of the Ketone:

The ketone can be reduced to a secondary alcohol, yielding tert-butyl 4-chloro-3-hydroxybutanoate. This transformation is of significant importance in the pharmaceutical industry as the resulting chiral alcohol is a valuable precursor for many drugs.

-

Biocatalytic Stereoselective Reduction: A significant body of research focuses on the enzymatic reduction of the analogous ethyl 4-chloro-3-oxobutanoate (COBE) to produce enantiomerically pure (R)- or (S)-4-chloro-3-hydroxybutanoates. These processes often utilize carbonyl reductases from various microorganisms. For instance, a reductase from Sporobolomyces salmonicolor has been used to produce ethyl (R)-4-chloro-3-hydroxybutanoate with a molar yield of 95.4% and an 86% enantiomeric excess in a biphasic system.[5][6][7] Another study using a co-expressed aldehyde reductase and glucose dehydrogenase in E. coli achieved a 94.1% molar yield and 91.7% enantiomeric excess.[8] These enzymatic methods are highly relevant for the synthesis of chiral drug intermediates.

The Electrophilic Ester Carbonyl (C1)

The ester carbonyl at C1 is another electrophilic site, though generally less reactive towards nucleophiles than the ketone carbonyl. It can undergo reactions such as hydrolysis and transesterification.

Hydrolysis and Decarboxylation:

Under acidic or basic conditions, the tert-butyl ester can be hydrolyzed to the corresponding β-keto acid. This intermediate is often unstable and can readily undergo decarboxylation upon heating to yield 1-chloro-3-butanone. The bulky tert-butyl group can make hydrolysis more challenging compared to methyl or ethyl esters.

The α-Chloro Substituent (C4)

The carbon atom bearing the chlorine (C4) is an electrophilic center susceptible to nucleophilic substitution. A nucleophile can displace the chloride ion. This reactivity further enhances the synthetic utility of the molecule, allowing for the introduction of various functional groups at the C4 position.

Spectroscopic Data (Predicted and from Analogues)

While a dedicated, published spectrum for this compound was not found in the performed searches, the expected spectroscopic characteristics can be inferred from its structure and data from similar compounds.

-

¹H NMR:

-

A large singlet integrating to 9 protons around 1.5 ppm, characteristic of the tert-butyl group.[9]

-

A singlet for the C2 methylene protons.

-

A singlet for the C4 chloromethyl protons.

-

-

¹³C NMR:

-

A quaternary carbon signal for the tert-butyl group.

-

Signals for the methyl carbons of the tert-butyl group.

-

Signals for the C1 ester carbonyl and C3 ketone carbonyl.

-

Signals for the C2 methylene and C4 chloromethyl carbons.

-

-

IR Spectroscopy:

-

A strong absorption band around 1740-1750 cm⁻¹ corresponding to the C=O stretch of the ester.

-

Another strong absorption band around 1720-1730 cm⁻¹ for the C=O stretch of the ketone.

-

A C-Cl stretching vibration, typically in the fingerprint region.

-

Conclusion

This compound is a richly functionalized molecule with multiple, distinct reactive sites. The acidic α-hydrogens, the electrophilic ketone and ester carbonyls, and the carbon-chlorine bond all provide handles for a variety of chemical transformations. A thorough understanding of the reactivity at each of these sites, and the conditions required to selectively target them, is crucial for leveraging this compound's full potential in the synthesis of complex molecules, particularly in the realm of drug discovery and development. The ability to perform selective reductions of the ketone to form chiral alcohols, and to functionalize the α-carbon via enolate chemistry, makes it an invaluable building block for creating stereochemically complex pharmaceutical intermediates.

References

- 1. This compound | 74530-56-6 [chemicalbook.com]

- 2. tert-Butyl 4-chloro-3-oxobutyrate | C8H13ClO3 | CID 2724514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 74530-56-6 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to tert-Butyl-4-chloro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl-4-chloro-3-oxobutanoate, a key intermediate in pharmaceutical synthesis. It covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its application in the development of active pharmaceutical ingredients.

Chemical Identity

-

IUPAC Name: tert-butyl 4-chloro-3-oxobutanoate[1]

-

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃ClO₃ | PubChem[1] |

| Molecular Weight | 192.64 g/mol | PubChem[1] |

| Appearance | Oil/Liquid | ChemicalBook[2] |

| Boiling Point | 230.5 ± 15.0 °C at 760 mmHg | Sigma-Aldrich[3] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| Flash Point | 87 °C | Sigma-Aldrich[3] |

| Storage Temperature | 4°C, sealed storage, away from moisture | Sigma-Aldrich[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from tert-butyl alcohol and diketene. The first step involves the formation of tert-butyl acetoacetate, which is subsequently chlorinated.

This procedure is adapted from a standard method for the synthesis of tert-butyl acetoacetate.

-

Materials:

-

tert-Butyl alcohol (anhydrous)

-

Diketene

-

Anhydrous sodium acetate

-

-

Equipment:

-

A three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a thermometer.

-

Heating mantle.

-

Distillation apparatus.

-

-

Procedure:

-

To the three-necked flask, add 79 g (1.07 moles) of tert-butyl alcohol.

-

Heat the alcohol to 80-85 °C using the heating mantle.

-

Once the temperature is reached, remove the heating mantle and add 0.4 g (4.8 mmoles) of anhydrous sodium acetate with stirring.

-

Add 96 g (1.14 moles) of diketene dropwise over a period of 2.5 hours. The temperature will initially drop and then slowly increase to 110-115 °C.

-

After the addition of diketene is complete, stir the mixture for an additional 30 minutes.

-

The crude product is then immediately distilled under reduced pressure. The fraction boiling at 85 °C / 20 mmHg is collected as tert-butyl acetoacetate.

-

The following is a general procedure for the chlorination of a β-keto ester, adapted for the synthesis of this compound.

-

Materials:

-

tert-Butyl acetoacetate

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (anhydrous)

-

-

Equipment:

-

A round-bottom flask with a magnetic stirrer and a dropping funnel, equipped with a gas outlet to a trap for HCl and SO₂.

-

Ice bath.

-

-

Procedure:

-

Dissolve tert-butyl acetoacetate in anhydrous dichloromethane in the round-bottom flask and cool the solution in an ice bath.

-

Slowly add an equimolar amount of sulfuryl chloride dropwise with stirring. The reaction is exothermic and will evolve gas. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then carefully washed with water, a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

-

Application in Pharmaceutical Synthesis: Asymmetric Reduction

A significant application of this compound is its stereoselective reduction to (R)-4-chloro-3-hydroxybutanoate, a valuable chiral building block for the synthesis of various pharmaceuticals.

-

Reaction: Asymmetric reduction of the ketone functionality.

-

Catalyst: Typically, a carbonyl reductase enzyme is used for high stereoselectivity.

-

General Protocol Outline:

-

A buffered aqueous solution is prepared containing the carbonyl reductase, a cofactor (such as NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

This compound is added to this enzymatic system. Due to the potential for substrate inhibition, it may be added portion-wise or in a biphasic system with an organic solvent to control its concentration in the aqueous phase.

-

The reaction is stirred at a controlled temperature and pH until the starting material is consumed.

-

The product is then extracted from the reaction mixture using an organic solvent.

-

The organic extracts are combined, dried, and the solvent is evaporated to yield the chiral alcohol, which can be purified further if necessary.

-

Visualizations

The following diagrams illustrate the synthesis pathway of this compound and a logical workflow for its application in chiral synthesis.

Caption: Synthesis pathway of this compound.

Caption: Workflow for the application in chiral synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of β-Lactams using tert-Butyl-4-chloro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-lactam (azetidin-2-one) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. The strained four-membered ring confers unique chemical reactivity that is crucial for their biological activity, primarily the inhibition of bacterial cell wall synthesis. Beyond their antimicrobial properties, β-lactams serve as versatile synthetic intermediates for the preparation of a wide range of biologically active compounds.

This document provides detailed application notes and protocols for the synthesis of β-lactam derivatives utilizing tert-butyl-4-chloro-3-oxobutanoate as a key starting material. The primary synthetic route described is the Staudinger reaction, a well-established [2+2] cycloaddition of a ketene with an imine. In this protocol, the this compound serves as a precursor to an in situ generated ketene. This method offers a convergent and often stereoselective pathway to highly functionalized β-lactam cores.

Reaction Scheme

The overall transformation involves the reaction of this compound with an imine in the presence of a tertiary amine base, typically triethylamine (Et₃N). The base facilitates the elimination of hydrogen chloride from the starting material to form a reactive ketene intermediate. This ketene then undergoes a [2+2] cycloaddition with the imine to yield the desired β-lactam product. The stereochemical outcome of the reaction (cis vs. trans diastereomers) can be influenced by the nature of the substituents on the imine and the reaction conditions.[1][2]

Caption: General scheme for the synthesis of β-lactams.

Reaction Mechanism: The Staudinger Cycloaddition

The synthesis proceeds via the Staudinger reaction, a classic method for constructing the β-lactam ring. The mechanism can be broken down into two key steps:

-

In Situ Ketene Formation: In the presence of a non-nucleophilic base such as triethylamine, this compound undergoes dehydrochlorination to form a highly reactive ketene intermediate.

-

[2+2] Cycloaddition: The electron-deficient ketene then reacts with the electron-rich imine in a concerted or stepwise [2+2] cycloaddition. This step forms the characteristic four-membered azetidin-2-one ring of the β-lactam. The stereochemistry of the final product is often determined in this step.

Caption: Mechanism of the Staudinger β-lactam synthesis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, workup, and purification of β-lactams using this compound.

Caption: Experimental workflow for β-lactam synthesis.

Data Presentation

The following tables present illustrative data for the synthesis of β-lactams based on typical outcomes of Staudinger reactions. Note that yields and diastereomeric ratios are highly dependent on the specific imine substrate and reaction conditions. Optimization may be required to achieve the desired outcomes.

Table 1: Illustrative Reaction Conditions and Yields

| Entry | Imine Substituent (R¹) | Imine Substituent (R²) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | 4-Methoxyphenyl | Dichloromethane | 0 to RT | 12 | 75 |

| 2 | 4-Chlorophenyl | Benzyl | Chloroform | 0 to RT | 16 | 68 |

| 3 | 2-Naphthyl | Cyclohexyl | Toluene | RT | 24 | 55 |

| 4 | Thien-2-yl | 4-Tolyl | Dichloromethane | 0 to RT | 14 | 72 |

Table 2: Illustrative Diastereoselectivity of the Cycloaddition

| Entry | Imine Substituent (R¹) | Imine Substituent (R²) | Diastereomeric Ratio (cis:trans) |

| 1 | Phenyl | 4-Methoxyphenyl | 60:40 |

| 2 | 4-Chlorophenyl | Benzyl | 55:45 |

| 3 | 2-Naphthyl | Cyclohexyl | 30:70 |

| 4 | Thien-2-yl | 4-Tolyl | 65:35 |

Experimental Protocols

Materials and Equipment:

-

This compound

-

Appropriate aldehyde and amine for imine synthesis (or pre-synthesized imine)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous solvents (e.g., dichloromethane, chloroform, toluene)

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Chromatography equipment (silica gel, columns, etc.)

-

Analytical equipment (NMR, IR, Mass Spectrometry)

Protocol 1: General Procedure for the Synthesis of β-Lactams

-

Imine Preparation (if necessary):

-

In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the primary amine (1.0 eq.) in a suitable solvent (e.g., ethanol or toluene).

-

If necessary, add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Remove the solvent under reduced pressure to obtain the crude imine, which can often be used without further purification.

-

-

β-Lactam Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the imine (1.0 eq.) and anhydrous dichloromethane (or another suitable solvent).

-

Cool the solution to 0°C in an ice bath.

-

Add this compound (1.1 eq.) to the solution.

-

Slowly add a solution of triethylamine (1.2 eq.) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

-

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired β-lactam diastereomers.

-

-

Characterization:

-

Characterize the purified β-lactam(s) using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and determine the diastereomeric ratio.

-

Safety Precautions:

-

This compound is a reactive chemical and should be handled with care in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

Triethylamine is a corrosive and flammable liquid.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Penicillin Derivatives with a Functionalized β-Keto Ester Side Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a novel penicillin derivative through the acylation of 6-aminopenicillanic acid (6-APA) with tert-butyl-4-chloro-3-oxobutanoyl chloride. The resulting compound, bearing a functionalized β-keto ester side chain, represents a promising scaffold for the development of new antibacterial agents. The protocol herein describes the synthetic procedure, purification, and characterization, along with a prospective evaluation of its antimicrobial activity. The functional groups on the side chain, including the chloro and β-keto ester moieties, offer potential for enhanced binding to penicillin-binding proteins (PBPs) and opportunities for further chemical modification to broaden the antibacterial spectrum and overcome resistance mechanisms.

Introduction

The relentless rise of antibiotic resistance necessitates the continuous development of novel antimicrobial agents. Penicillins, a cornerstone of antibacterial therapy, function by inhibiting the biosynthesis of the bacterial cell wall.[1][2] The modification of the acyl side chain of the penicillin nucleus is a well-established strategy to alter the spectrum of activity, improve efficacy against resistant strains, and enhance pharmacokinetic properties.[3][4] This protocol details the synthesis of a new penicillin derivative by incorporating a tert-butyl-4-chloro-3-oxobutanoate moiety onto the 6-aminopenicillanic acid (6-APA) core. The introduction of a β-keto ester side chain is of particular interest due to the known biological activities of this class of compounds and the potential for the reactive functionalities to interact with bacterial targets.[5]

Reaction Scheme

The synthesis proceeds via the N-acylation of 6-aminopenicillanic acid with tert-butyl-4-chloro-3-oxobutanoyl chloride.

Scheme 1: Synthesis of 6-(tert-butoxycarbonylacetylacetamido)penicillanic acid

Caption: Reaction scheme for the synthesis of the target penicillin derivative.

Experimental Protocol

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

This compound

-

Oxalyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

Part 1: Synthesis of tert-Butyl-4-chloro-3-oxobutanoyl chloride

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) to the stirred solution.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Part 2: Acylation of 6-Aminopenicillanic Acid

-

Suspend 6-APA (1.0 eq) in anhydrous DCM in a separate round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-